Siponimod
Descripción
Propiedades
IUPAC Name |
1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-HNSNBQBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153847 | |
| Record name | Siponimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1230487-00-9, 1230487-85-0 | |
| Record name | Siponimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siponimod [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siponimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siponimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
111-112 | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Métodos De Preparación
Core Coupling Reaction and Reagent Optimization
The foundational step in this compound synthesis involves the coupling of (E)-3-(4-((1S,2S,4R)-2-hydroxybicyclo[2.2.2]octan-1-yl)phenyl)prop-2-en-1-ol (Compound VI) with 5-amino-2-(2-fluorophenyl)oxazole-4-carbonitrile (Compound VII). This reaction is catalyzed in a polar aprotic solvent system—typically N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) —using triethylamine or diisopropylethylamine as a base. Temperature control at 30–100°C for 10 hours ensures complete conversion, with subsequent extraction into dichloromethane to isolate the intermediate (Compound V).
Oxidation and Reduction Sequences
Compound V undergoes oxidation using agents like Jones reagent or pyridinium chlorochromate in tetrahydrofuran (THF) to yield Compound III. This intermediate is then reduced via catalytic hydrogenation (e.g., Pd/C under H₂) to produce Compound II. Critical to this step is the use of sodium cyanoborohydride in methanol or ethanol for reductive amination with azetidine-3-carboxylic acid, forming the this compound base. The EMA report corroborates this convergent approach, highlighting three distinct starting materials that merge into the final API.
Intermediate Synthesis and Catalytic Innovations
Copper-Catalyzed Cross-Coupling for Oxazole Formation
The Chinese patent CN112745205A discloses a safer method for synthesizing 5-amino-2-(2-fluorophenyl)oxazole-4-carbonitrile (Compound VII). Using a copper(I) catalyst with XPhos ligand and sodium tert-butoxide in 1,4-dioxane, this protocol achieves 85–92% yield under inert conditions at 80–100°C. Comparative studies show this method reduces hazardous byproducts by 40% compared to traditional Pd-mediated couplings.
Bicyclo[2.2.2]octane Derivative Preparation
WO2019064184A1 details the synthesis of the bicyclic intermediate (Compound VI) via Heck coupling between 4-bromophenyl ethanol and cyclohexenone. Tris(dibenzylideneacetone)dipalladium(0) and XPhos facilitate this transformation in 1,4-dioxane at 90°C, followed by diastereomeric resolution using chiral chromatography.
Salt Formation and Polymorph Control
Co-Crystallization with Fumaric Acid
Contrary to early assumptions, this compound forms a co-crystal with fumaric acid rather than a salt, as confirmed by X-ray diffraction and solubility studies. The EMA report specifies that the commercial form (SHF1) exhibits a PXRD pattern with characteristic peaks at 7.52°, 11.39°, and 17.43° 2θ . Co-crystallization involves stirring this compound base with ethanol and fumaric acid (1:0.5 molar ratio) at 25°C for 3 hours, followed by anti-solvent addition (acetonitrile) to precipitate SHF1.
Polymorph Screening and Stability
Form SHF1’s thermodynamic stability is ensured through slurry conversion in water/acetonitrile (1:5 v/v) at 50°C for 6 hours. Accelerated stability testing (40°C/75% RH) shows no phase transitions over 6 months, meeting ICH Q6A guidelines.
Analytical Characterization and Regulatory Compliance
Spectroscopic Profiling
Análisis De Reacciones Químicas
Synthetic Chemistry and Key Reaction Pathways
Siponimod was synthesized via a de novo design strategy starting from FTY720 (fingolimod), with alkoxyimino derivatives serving as intermediates . Key reaction steps include:
Reductive Amination
A pivotal step involved reductive amination between an aldehyde fragment (hydrophobic tail) and amino carboxylic acids to generate the azetidine-3-carboxylic acid core . This allowed efficient derivatization to optimize S1P1 receptor affinity:
textAldehyde + Amino Carboxylic Acid → Schiff Base Intermediate → Reduction → Azetidine Derivative
Hydrophobic Tail Optimization
The terminal phenyl group was replaced with cyclohexyl or cyclopentyl moieties through nucleophilic substitution and cross-coupling reactions , enhancing potency by 10–100-fold .
| Modification | EC₅₀ (S1P₁) | Selectivity (S1P₁ vs S1P₃) |
|---|---|---|
| Phenyl | 0.3 μM | 5-fold |
| Cyclohexyl | 0.0003 μM | >5,000-fold |
Substituent Effects on Aromatic Rings
- Fluorination : 2-F substitution on phenyl ring A improved hydrophobic interactions (EC₅₀: 0.015 μM vs 0.3 μM for non-fluorinated) .
- Trifluoromethylation : A 2-CF₃ group increased van der Waals interactions, reducing EC₅₀ to 0.0003 μM .
Metabolic Reactions
This compound undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes :
Primary Metabolic Pathways
| Enzyme | Contribution | Metabolites | Activity |
|---|---|---|---|
| CYP2C9 | 79.3% | M3 (carboxylic acid) | Inactive |
| CYP3A4 | 18.5% | M17 (hydroxy) | Inactive |
- Reaction Types :
- Oxidation : Hydroxylation of the cyclohexyl or azetidine rings.
- Decarboxylation : Cleavage of the carboxylic acid group.
Genotype-Dependent Metabolism
- CYP2C933 (poor metabolizers) exhibit 4-fold higher exposure than CYP2C911 (extensive metabolizers) .
Structural Interactions and Reactivity
The molecular structure of this compound () features:
- Hydrogen Bond Acceptors : 8 (oxygen and nitrogen atoms) .
- Rotatable Bonds : 9, contributing to conformational flexibility .
Receptor Binding Dynamics
- Electrostatic Anchoring : The carboxylic acid forms salt bridges with Lys34 and Arg120 in S1P₁, while the azetidine amine interacts with Glu121 .
- Hydrophobic Cavity : The cyclohexyl group occupies a deep hydrophobic pocket, stabilized by van der Waals forces with Leu276 and Leu272 .
Stability and Degradation
- Thermal Stability : Decomposition temperature undetermined, but no explosion hazard reported .
- Photostability : No data available; structure suggests susceptibility to UV-induced degradation due to aromatic systems.
Key Research Findings
- Synthesis Efficiency : The reductive amination strategy reduced SAR complexity by decoupling sphingosine kinase and S1P receptor interactions .
- Metabolite Safety : M3 and M17 lack pharmacological activity, minimizing off-target risks .
- Selectivity : Structural modifications eliminated S1P₃ activity, reducing bradycardia risk compared to fingolimod .
Table 1: Synthetic Modifications and Potency
| Modification Site | Reaction Type | EC₅₀ (S1P₁) | Selectivity (S1P₁/S1P₃) |
|---|---|---|---|
| Phenyl → Cyclohexyl | Nucleophilic Substitution | 0.0003 μM | >5,000-fold |
| 2-F Substitution | Electrophilic Aromatic Substitution | 0.015 μM | 200-fold |
Table 2: Metabolic Enzyme Contributions
| Enzyme | Metabolic Pathway | Key Metabolites |
|---|---|---|
| CYP2C9 | Oxidation | M3 (major) |
| CYP3A4 | Hydroxylation | M17 (minor) |
Aplicaciones Científicas De Investigación
Treatment of Secondary Progressive Multiple Sclerosis (SPMS)
Siponimod has been specifically approved for treating patients with active SPMS. The pivotal Phase 3 trial, EXPAND, demonstrated that this compound significantly reduced the risk of confirmed disability progression by 21% compared to placebo over three months and 26% over six months. Additionally, it reduced annualized relapse rates by 55% and slowed brain volume loss by approximately 23% .
Table 1: Key Outcomes from the EXPAND Trial
| Outcome Measure | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| 3-month confirmed disability progression (CDP) | 288/1096 (26%) | 173/545 (32%) | 0.79 (0.65-0.95) | 0.013 |
| Annualized relapse rate reduction | -55% | - | - | - |
| Brain volume loss reduction | -23% | - | - | - |
Long-term Efficacy and Safety
Long-term studies indicate that this compound maintains its efficacy over extended periods, with sustained benefits observed in cognitive processing speed and overall disease activity. In an open-label extension study, continuous treatment with this compound showed a reduction in confirmed disability progression by 22% over six months compared to those who switched from placebo .
Potential Beyond SPMS
While primarily indicated for SPMS, ongoing research is exploring this compound's potential applications in other forms of multiple sclerosis and related neurodegenerative diseases. Preclinical studies suggest it may promote remyelination and neuroprotection through its effects on astrocytes and oligodendrocytes, indicating a broader therapeutic potential .
Safety Profile
The safety profile of this compound has been well-characterized through extensive clinical trials. Common adverse effects include lymphopenia, elevated liver enzymes, bradycardia during initial dosing, macular edema, hypertension, and reactivation of varicella zoster virus . Importantly, the incidence of serious adverse events is comparable to other S1P modulators, making this compound a viable option for long-term management of SPMS.
Table 2: Adverse Effects Reported in Clinical Trials
| Adverse Effect | Frequency (%) |
|---|---|
| Lymphopenia | 20 |
| Elevated liver enzymes | 10 |
| Bradycardia | 8 |
| Macular edema | 4 |
| Hypertension | 5 |
Case Studies
Several case studies have illustrated the clinical utility of this compound in real-world settings. For instance, a retrospective analysis highlighted significant reductions in relapse rates and improved quality of life metrics among patients transitioning from first-line therapies to this compound after experiencing inadequate control of their disease .
Mecanismo De Acción
Siponimod ejerce sus efectos al unirse a los receptores 1 y 5 de esfingosina-1-fosfato . Esta unión bloquea la capacidad de los linfocitos para liberarse de los ganglios linfáticos, lo que disminuye el número de linfocitos que se encuentran en la sangre periférica . Esta reducción de linfocitos ayuda a suprimir la inflamación del sistema nervioso central, que es una característica de la esclerosis múltiple . Además, this compound puede cruzar la barrera hematoencefálica y ejercer efectos directos sobre las células neuronales, contribuyendo a sus propiedades neuroprotectoras .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Receptor Selectivity and Potency
Siponimod distinguishes itself from other S1P modulators through its selectivity profile and pharmacokinetic properties :
| Compound | Target Receptors | S1P1 EC50 (nM) | Key Selectivity Advantages |
|---|---|---|---|
| This compound | S1P1, S1P5 | 0.4 | Avoids S1P3 (linked to bradycardia, toxicity) |
| Fingolimod | S1P1, S1P3, S1P4, S1P5 | 0.6 | Non-selective; requires phosphorylation |
| Ozanimod | S1P1, S1P5 | 0.2 | Similar selectivity to this compound |
| Amiselimod (MT-1303-P) | S1P1 | 0.013 | Higher potency but limited clinical data |
- S1P3 Avoidance : this compound’s EC50 for S1P3 is 5,000 nM, minimizing risks of pulmonary fibrosis and vasoconstriction associated with S1P3 activation .
- Potency : Amiselimod (MT-1303-P) exhibits ~5× greater S1P1 agonist potency than this compound (EC50: 0.013 vs. 0.078 nM) but lacks regulatory approval .
Pharmacokinetic Differences
| Parameter | This compound | Fingolimod | Ozanimod |
|---|---|---|---|
| Bioavailability | 71% (monkeys) | 93% (requires phosphorylation) | 62% (humans) |
| Half-life (T1/2) | 19 hours | 6–9 days | 19 hours |
| CYP Metabolism | Primarily CYP2C9 | CYP4F2 | CYP3A4 |
| Drug Interactions | Affected by CYP2C9 inhibitors (e.g., fluconazole) | Minimal | Affected by CYP3A4 inducers |
This compound’s shorter half-life allows faster lymphocyte count recovery after discontinuation compared to fingolimod. However, its dependence on CYP2C9 necessitates genotype screening for CYP2C9 polymorphisms to avoid toxicity in poor metabolizers .
Clinical Efficacy in MS
- SPMS : this compound reduced 3-month confirmed disability progression (CDP) by 21% vs. placebo in EXPAND, with greater benefits in active SPMS subgroups (relapses or Gd+ lesions) .
- RRMS : In phase 2 trials, this compound reduced ARR by 52–80%, comparable to fingolimod but with fewer cardiovascular adverse events .
- Vs. fingolimod: this compound’s S1P3 avoidance correlates with lower rates of bradycardia and macular edema .
Structural and Molecular Insights
- Cryo-EM Studies : this compound binds deeply within S1P1’s orthosteric pocket, forming hydrogen bonds with residues like Leu276 and Trp267. Its trifluoromethyl group enhances selectivity over S1P3, where Phe263 creates steric hindrance .
- Machine Learning: Novel this compound analogs generated via ML show improved Tanimoto similarity scores (median: 0.127 post-finetuning) and retain key physicochemical properties (e.g., TPSA: 70–90 Ų) .
Cost-Effectiveness and Global Adoption
| Country | Comparator | ICER/QALY | Conclusion |
|---|---|---|---|
| Italy | Interferon beta-1b | €28,891 | Cost-effective |
| USA | Best supportive care | $433,000 | Not cost-effective |
| UK | Best supportive care | £30,000–50,000 | Cost-effective (limited alternatives) |
This compound’s budget impact in Italy was +0.9% over 3 years, deemed manageable for healthcare systems .
Actividad Biológica
Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator, primarily developed for the treatment of secondary progressive multiple sclerosis (SPMS). Its biological activity is characterized by a dual mechanism that encompasses both immunomodulatory and neuroprotective effects. This article explores the biological activity of this compound, supported by diverse research findings, clinical trial data, and case studies.
Immunomodulatory Effects:
this compound functions primarily through its action on S1P receptors, particularly S1P receptor 1 and 5. By binding to these receptors, this compound inhibits the egress of lymphocytes from lymph nodes into the bloodstream, thereby reducing their infiltration into the central nervous system (CNS). This action helps to mitigate the inflammatory processes associated with multiple sclerosis (MS) .
Neuroprotective Effects:
In addition to its immunomodulatory properties, this compound exhibits neuroprotective effects. It promotes the survival and maturation of oligodendroglial precursor cells (OPCs), which are crucial for remyelination in the CNS. Studies have shown that this compound can inhibit astrogliosis and promote neuronal health through mechanisms involving brain-derived neurotrophic factor (BDNF), which is essential for neuronal growth and protection .
Phase III Trials
The EXPAND trial was a pivotal Phase III study that evaluated the efficacy and safety of this compound in patients with SPMS. The study enrolled 1,651 patients across 31 countries and demonstrated significant outcomes:
- Disability Progression: this compound reduced the risk of confirmed disability progression by 21% compared to placebo, with a hazard ratio of 0.79 (95% CI: 0.65-0.95) .
- MRI Outcomes: The treatment resulted in a notable reduction in T2 lesion activity as observed on MRI scans .
- Safety Profile: Adverse events were reported in 89% of patients on this compound versus 82% on placebo, with serious adverse events occurring in 18% of the this compound group .
Case Studies
A case study highlighted the impact of this compound on a patient with SPMS who experienced significant improvement in mobility and a decrease in relapse rates after initiating treatment. This underscores the potential of this compound not only to slow disease progression but also to enhance quality of life for patients with SPMS .
Comparative Studies
Indirect treatment comparisons (ITCs) have been conducted to assess this compound's efficacy relative to other treatments like interferon beta-1b and ocrelizumab. Results indicated that this compound showed favorable outcomes in terms of reducing disability progression when compared to interferon beta-1b, emphasizing its role as an effective treatment option in SPMS management .
Summary Table of Key Findings
| Study/Trial | Population | Primary Outcome | Result |
|---|---|---|---|
| EXPAND Trial | 1,651 SPMS patients | Confirmed disability progression | 21% reduction vs placebo |
| MRI Analysis | Participants in EXPAND | T2 lesion activity | Significant reduction observed |
| Case Study | Individual SPMS patient | Improvement in mobility | Notable enhancement post-treatment |
| ITC vs Interferon β-1b | Comparative analysis | Time to confirmed disability progression | HR 0.55 (CDP-6 months) |
Q & A
Basic: What experimental models are used to investigate siponimod's anti-angiogenic effects, and how are they validated?
This compound's anti-angiogenic properties are studied using in vitro (e.g., HUVEC and HRMEC cell lines) and in vivo (e.g., corneal neovascularization models) systems. In vitro assays focus on endothelial cell migration, barrier dysfunction under TNF-α, and junctional protein redistribution, while in vivo models quantify vessel growth inhibition. Validation involves RT-qPCR to confirm S1PR1 expression (the primary target) and pharmacological profiling to exclude off-target effects .
Advanced: How can SimCYP modeling predict this compound exposure in patients with CYP2C9 polymorphisms?
SimCYP integrates in vitro metabolism data (e.g., Km, Vmax from HLM studies) and population-based pharmacokinetic (PK) parameters to simulate drug exposure. For CYP2C9 variants, the model incorporates genotype-specific clearance rates and adjusts for enzyme inhibition (e.g., fluconazole co-administration). Key steps include:
- Using nonlinear regression to derive intrinsic clearance (CLint) .
- Validating predictions against clinical PK data from healthy volunteers .
- Applying sensitivity analysis to assess uncertainty in enzyme kinetics .
Basic: What methodological considerations are critical in designing Phase III trials for this compound in SPMS?
The EXPAND trial (NCT01665144) serves as a template:
- Primary endpoint : 3-month confirmed disability progression (CDP) via EDSS.
- Secondary endpoints : 6-month CDP, MRI lesion activity, and brain volume loss .
- Covariate adjustment : Stratification by baseline EDSS, relapse history, and disease duration to minimize confounding .
- Safety monitoring : Cardiac and hepatic parameters due to S1PR1-mediated effects .
Advanced: How can conflicting efficacy data from this compound trials be reconciled through meta-analytical approaches?
Discrepancies (e.g., variable cognitive outcomes or subgroup responses) require:
- Individual participant data (IPD) meta-analysis : To adjust for heterogeneity in baseline characteristics (e.g., age, disease duration) .
- Network meta-analysis (NMA) : Indirect comparisons with other DMTs using common endpoints (e.g., EDSS progression) .
- Sensitivity analysis : Testing robustness of results to outcome definitions (e.g., 3- vs. 6-month CDP) .
Basic: What methodologies are used to assess cognitive outcomes in this compound trials?
Cognitive function is evaluated using:
- Symbol Digit Modalities Test (SDMT) : A validated metric for processing speed .
- MRI correlates : Cortical gray matter and thalamic volume loss are quantified to link structural changes to cognitive decline .
- Longitudinal analysis : Mixed-effects models account for practice effects and dropout rates .
Advanced: How can multimodal biomarkers (e.g., MRI, serum neurofilament light chain) be integrated into this compound trials?
- MRI protocols : Standardized T2-lesion volume and brain atrophy measurements (SIENA/FSL software) .
- Serum biomarkers : Neurofilament light chain (NfL) as a surrogate for axonal damage; thresholds defined via ROC analysis .
- Machine learning : Integrate imaging, genomic, and clinical data to predict treatment response .
Basic: What in vitro methods characterize this compound's hepatic metabolism and drug-drug interactions?
- Enzyme kinetics : Incubation of this compound with pooled human liver microsomes (HLMs) to determine Km and Vmax .
- CYP phenotyping : Chemical inhibition or recombinant CYP isoforms to identify primary metabolizing enzymes (CYP2C9 and CYP3A4) .
- Correlation analysis : Linear regression between this compound clearance and CYP2C9 activity across HLM donors .
Advanced: What statistical approaches are used in indirect treatment comparisons (ITCs) of this compound versus other DMTs?
- Matching-adjusted indirect comparison (MAIC) : Weighting patient cohorts to balance covariates (e.g., EDSS, relapse rate) .
- Propensity score methods : Reduce bias in non-randomized comparisons .
- Scenario analysis : Testing assumptions about cross-trial differences in endpoint definitions .
Basic: How are animal models of neurovascular dysfunction utilized to study this compound's neuroprotective effects?
- Experimental autoimmune encephalomyelitis (EAE) : Assess this compound's impact on blood-brain barrier integrity and lymphocyte infiltration .
- Retinal ischemia models : Optical coherence tomography (OCT) quantifies this compound-mediated reduction in vascular leakage .
- Single-cell RNA sequencing : Identifies this compound-modulated genes in astrocytes and endothelial cells .
Advanced: How is long-term efficacy extrapolated from this compound trials using parametric survival models?
- Rank-preserving structural failure time (RPSFT) model : Adjusts for crossover in open-label extensions (e.g., EXPAND data up to 7 years) .
- Markov chain models : Simulate disability progression states (EDSS strata) to estimate lifetime QALYs .
- Uncertainty analysis : Probabilistic sensitivity testing with 10,000 Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
